molecular formula C28H25NO4 B12483968 1-(Hydroxymethyl)-17-(2-propoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

1-(Hydroxymethyl)-17-(2-propoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

Cat. No.: B12483968
M. Wt: 439.5 g/mol
InChI Key: VXSBNGLXOPVRRZ-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-17-(2-propoxyphenyl)-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound with a unique structure It is characterized by a pentacyclic framework with multiple functional groups, including hydroxymethyl and propoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Hydroxymethyl)-17-(2-propoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves multiple steps, starting from readily available precursors. The key steps include:

  • Formation of the pentacyclic core through a series of cyclization reactions.
  • Introduction of the hydroxymethyl group via a hydroxymethylation reaction.
  • Attachment of the propoxyphenyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, optimization of reaction conditions (temperature, pressure, solvent), and scaling up the process to industrial levels.

Chemical Reactions Analysis

Types of Reactions

1-(Hydroxymethyl)-17-(2-propoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ketone groups can be reduced to secondary alcohols.

    Substitution: The propoxyphenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(Hydroxymethyl)-17-(2-propoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-17-(2-propoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves its interaction with specific molecular targets and pathways. The hydroxymethyl and propoxyphenyl groups play a crucial role in its activity by interacting with enzymes and receptors in biological systems. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

1-(Hydroxymethyl)-17-(2-propoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione can be compared with other similar compounds, such as:

    1-(Hydroxymethyl)-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione: Lacks the propoxy group, which may result in different chemical and biological properties.

    1-(Hydroxymethyl)-17-(2-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione: Contains a methoxy group instead of a propoxy group, which may affect its reactivity and biological activity.

The unique structure of 1-(Hydroxymethyl)-17-(2-propoxyphenyl)-17-azapentacyclo[6650~2,7~0~9,14~

Properties

Molecular Formula

C28H25NO4

Molecular Weight

439.5 g/mol

IUPAC Name

1-(hydroxymethyl)-17-(2-propoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

InChI

InChI=1S/C28H25NO4/c1-2-15-33-22-14-8-7-13-21(22)29-26(31)24-23-17-9-3-5-11-19(17)28(16-30,25(24)27(29)32)20-12-6-4-10-18(20)23/h3-14,23-25,30H,2,15-16H2,1H3

InChI Key

VXSBNGLXOPVRRZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)CO

Origin of Product

United States

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